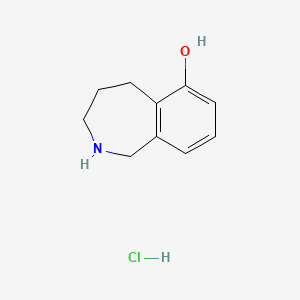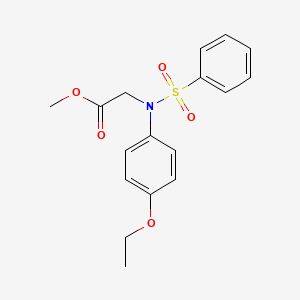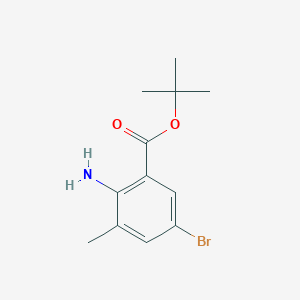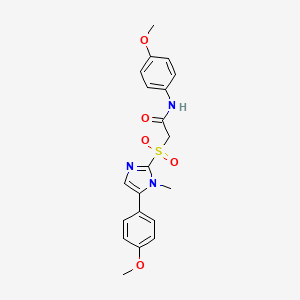
2,3,4,5-Tetrahydro-1H-2-benzazepin-6-ol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,3,4,5-Tetrahydro-1H-2-benzazepin-6-ol;hydrochloride” is a chemical compound with the CAS Number: 2418658-71-4 . It has a molecular weight of 199.68 . The compound is a powder at room temperature .
Synthesis Analysis
The synthesis of benzazepine derivatives has been a topic of interest in recent years due to their biological importance . The synthesis of these compounds often involves cyclization to form a C–N or C–C bond, the Beckmann rearrangement, the Schmidt rearrangement, heterocyclic ring expansion, and other methods .Molecular Structure Analysis
The molecular formula of “2,3,4,5-Tetrahydro-1H-2-benzazepin-6-ol;hydrochloride” is C10H13NO . It has an average mass of 163.216 Da and a monoisotopic mass of 163.099716 Da .Chemical Reactions Analysis
The chemical reactions involving benzazepine derivatives often involve ring expansion rearrangements . For example, the ring expansion rearrangement of (1 E)-6-methoxy-3,4-dihydro-naphthalene-1 (2H)-one oxime produces a mixture of two isomers, and 2,3,4,5-tetrahydro-7-methoxy-1- H -2-benzazepin-1-one as the major product .Physical And Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm3, a boiling point of 305.5±37.0 °C at 760 mmHg, and a flash point of 144.9±17.2 °C . It has 2 H bond acceptors, 2 H bond donors, and 0 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Researchers have explored the synthesis and structural properties of related compounds, such as 6,8-dimethyl-cis-2-vinyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol, demonstrating the potential for developing novel chemical entities with distinct structural characteristics (Macías et al., 2011).
Dopaminergic Activity
- Dopaminergic activity has been a key focus, with studies on derivatives like 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, showing their potential as agonists of dopamine receptors. This highlights their relevance in neuropharmacology and potential therapeutic applications (Pfeiffer et al., 1982).
Histamine H3 Receptor Antagonism
- GSK189254, a novel histamine H3 receptor antagonist, has been studied for its affinity to human and rat H3 receptors. This research indicates its potential application in the treatment of dementia and other cognitive disorders, underlining the significance of this class of compounds in neurodegenerative disease research (Medhurst et al., 2007).
D1 Dopamine Receptor Ligands
- The compounds have been evaluated as D1 dopamine receptor ligands, with studies focusing on their affinity and potential as central nervous system agents. This provides insights into their possible applications in disorders associated with dopaminergic dysfunction (Neumeyer et al., 1991).
Receptor Affinities
- Research has also been conducted on the receptor affinities of these compounds, further emphasizing their potential role in pharmacology, particularly in the context of dopamine and other neurotransmitter systems (Berger et al., 1989).
Tetracyclic-1,5-benzoxazepines Reactivity
- Studies on the reactivity of tetracyclic-1,5-benzoxazepines have provided valuable information on their chemical properties and potential applications in synthetic chemistry (Sekhar et al., 2001).
Fluorinated Arylethers Synthesis
- The synthesis of fluorinated arylethers from related compounds showcases their utility in developing novel materials with unique properties, which could be valuable in various industrial applications (Doherty et al., 2003).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,3,4,5-tetrahydro-1H-2-benzazepin-6-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c12-10-5-1-3-8-7-11-6-2-4-9(8)10;/h1,3,5,11-12H,2,4,6-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YADZLVJNAYJCAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CNC1)C=CC=C2O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5-Tetrahydro-1H-2-benzazepin-6-ol;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-[(2-methoxybenzoyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B2674687.png)
![4-methoxy-2,5-dimethyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2674688.png)
![1-[(3aR,4R,6aR)-4-phenyl-hexahydro-1H-furo[3,4-b]pyrrole-3a-carbonyl]pyrrolidine](/img/structure/B2674689.png)

![1-(4-Methoxyphenyl)-5-oxo-N-[3-(propylcarbamoyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2674693.png)



![8-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-2-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2674701.png)


![N-(3,4-dimethylphenyl)-2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2674706.png)

![N'-[5-(2,4-dichlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethyliminoformamide](/img/structure/B2674708.png)